

An In-depth Technical Guide to the Aqueous Solubility of Gold Selenate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gold selenate

Cat. No.: B576578

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the aqueous solubility of **gold selenate**. A critical review of the scientific literature reveals that the compound historically identified as gold(III) selenate, with the formula $\text{Au}_2(\text{SeO}_4)_3$, is more accurately characterized as gold(III) selenite-selenate, having the chemical formula $\text{Au}_2(\text{SeO}_3)_2(\text{SeO}_4)$. This distinction is crucial for understanding its chemical properties.

This guide establishes that gold selenite-selenate is practically insoluble in aqueous solutions. While precise quantitative solubility data such as a solubility product constant (K_{sp}) is not available in the current body of scientific literature, all experimental evidence points towards its very low solubility in water. It is, however, soluble in strong acids like sulfuric and nitric acid.

This document details both historical and modern experimental protocols for the synthesis of this compound. Furthermore, it presents a summary of its key physicochemical properties and provides a visual representation of a modern synthesis workflow. The information is intended to be a valuable resource for professionals in research and development who require a thorough understanding of the properties of this gold compound.

Introduction: The Chemical Identity of "Gold Selenate"

For many years, the reaction product of gold and hot, concentrated selenic acid was believed to be gold(III) selenate, $\text{Au}_2(\text{SeO}_4)_3$ ^[1]. This was based on early 20th-century research by chemists such as Lenher and later Caldwell and Eddy^[1]. However, more recent and advanced analytical techniques, particularly single-crystal X-ray diffraction, have led to a re-evaluation of this compound's structure.

In 2004, Wickleder et al. demonstrated that the product of the reaction between elemental gold and selenic acid under hydrothermal conditions is, in fact, a mixed-anion compound: gold(III) selenite-selenate, with the formula $\text{Au}_2(\text{SeO}_3)_2(\text{SeO}_4)$ ^{[1][2][3]}. This compound contains both selenite (SeO_3^{2-}) and selenate (SeO_4^{2-}) ions. This discovery is significant as the presence of the selenite group, with its stereochemically active lone pair of electrons on the selenium atom, influences the crystal structure and properties of the compound.

Therefore, for the purposes of this guide, the term "**gold selenate**" will refer to the chemically correct and characterized entity, gold(III) selenite-selenate.

Aqueous Solubility

Gold selenite-selenate is consistently reported to be insoluble in water^[4]. This property is evident from its historical preparation methods, where the dilution of a solution of gold in hot, concentrated selenic acid with water results in the precipitation of yellow crystals of the compound^[4].

Quantitative Solubility Data

A thorough review of the scientific literature, including chemical databases and research articles, reveals a lack of quantitative data on the aqueous solubility of gold selenite-selenate. There are no reported values for its solubility product constant (K_{sp}) or its solubility in grams per liter (g/L) in water at standard temperature and pressure. This knowledge gap suggests that the solubility is extremely low, making it challenging to measure with conventional techniques.

Qualitative Solubility

The insolubility in water is a key characteristic of this compound. It is, however, reported to be soluble in concentrated sulfuric acid and nitric acid^[4]. The reaction with hydrochloric acid leads to its decomposition.

The general trend for selenate salts is that they are analogous to sulfates and are often highly soluble in aqueous solutions^{[5][6]}. However, the presence of the large, highly charged Au³⁺ cation and the mixed-anion nature of the crystal lattice in gold selenite-selenate likely contribute to a high lattice energy, which in turn leads to its poor solubility in water.

Physicochemical Properties

A summary of the known physicochemical properties of gold(III) selenite-selenate is presented in the table below.

Property	Value	Reference(s)
Chemical Formula	Au ₂ (SeO ₃) ₂ (SeO ₄)	[2],[3],[1]
Molecular Weight	793.8 g/mol	[2],[3],[1]
Appearance	Orange-yellow crystals	[2],[3],[1]
Crystal System	Orthorhombic	[2],[3],[1]
Space Group	Cmc ₂ ₁	[2],[3],[1]
Lattice Parameters	$a = 1689.1(3)$ pm, $b = 630.13(8)$ pm, $c = 832.7(1)$ pm	[2],[3],[1]
Cell Volume	886.2(2) Å ³	[2],[3],[1]
Formula Units per Cell (Z)	4	[2],[3],[1]
Decomposition Temperature	~370 °C	[2],[3],[1]
Aqueous Solubility	Insoluble	[4]
Solubility in Other Solvents	Soluble in sulfuric and nitric acids	[4]

Experimental Protocols

Modern Hydrothermal Synthesis of Au₂(SeO₃)₂(SeO₄)

This method, as described by Wickleder et al. (2004), provides a reliable route to single crystals of gold(III) selenite-selenate^{[1][2][3]}.

Materials:

- Elemental gold (powder or foil)
- Selenic acid (H_2SeO_4), concentrated
- Deionized water

Equipment:

- Teflon-lined steel autoclave
- Oven or furnace capable of maintaining 200 °C
- Filtration apparatus
- Beakers and other standard laboratory glassware

Procedure:

- Place elemental gold into the Teflon liner of a steel autoclave.
- Add concentrated selenic acid to the liner.
- Seal the autoclave and heat it to 200 °C for a period of 48 hours.
- After the reaction period, allow the autoclave to cool slowly to room temperature.
- Open the autoclave in a well-ventilated fume hood. The product will be a mixture of unreacted gold and orange-yellow crystals of $\text{Au}_2(\text{SeO}_3)_2(\text{SeO}_4)$.
- Separate the crystals from the reaction mixture.
- Wash the crystals with deionized water to remove any residual acid.
- Dry the crystals in air.

Historical Synthesis of "Gold Selenate"

The following is a general description of the historical methods used to produce what was then identified as gold(III) selenate.

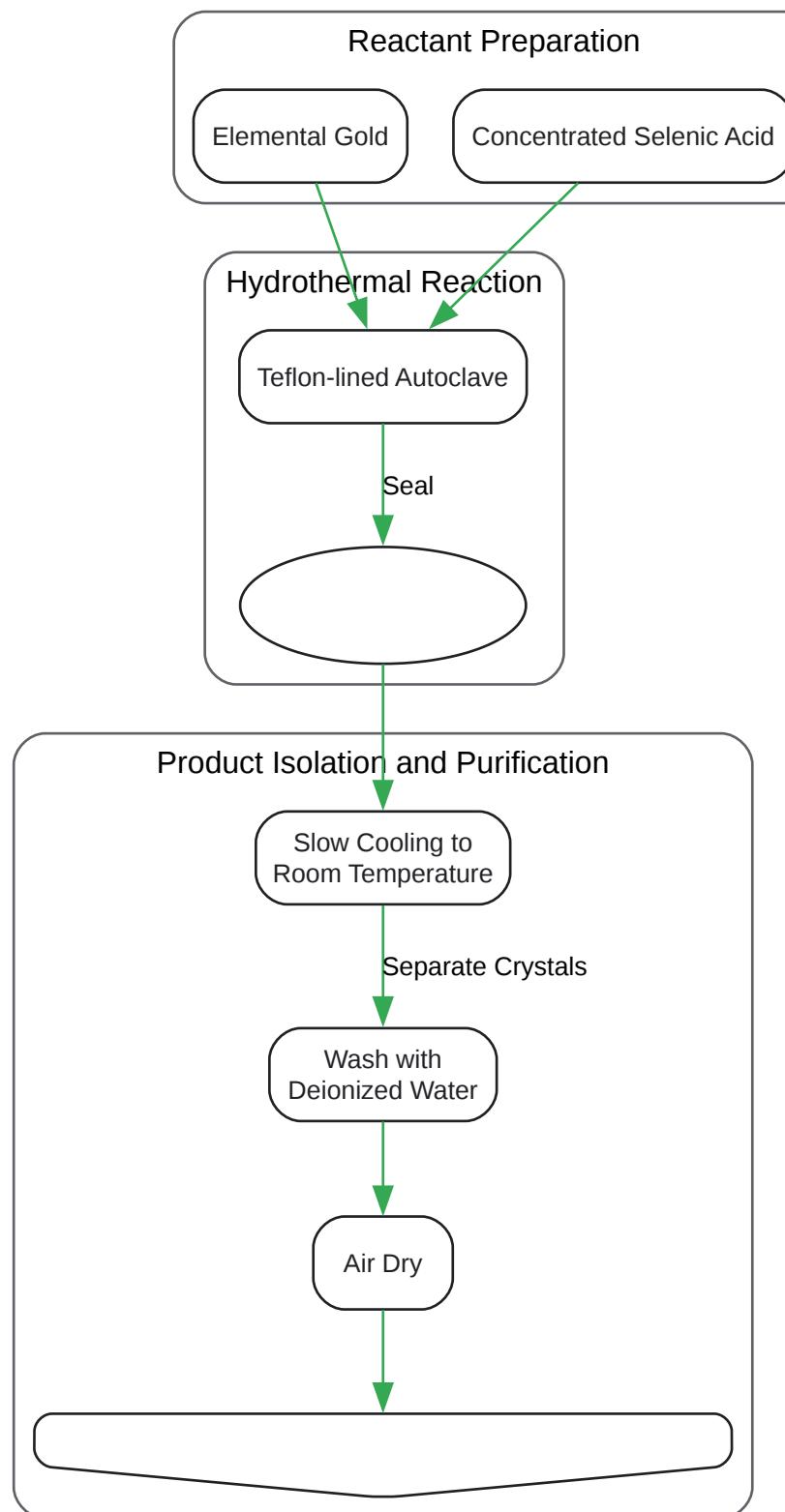
Method of Lenher (1902) and Caldwell & Eddy (1949):

Materials:

- Gold (wire or leaf)
- Concentrated selenic acid (e.g., 98%)

Equipment:

- Heating apparatus (e.g., oil bath)
- Reaction vessel (e.g., sealed glass tube or flask)
- Beaker for precipitation


Procedure:

- Gold metal is heated with concentrated selenic acid. The reaction is reported to be slow at lower temperatures and proceeds more readily at elevated temperatures (e.g., 154 °C or higher)[4].
- The gold dissolves to form a reddish-yellow solution. The reaction time can be several hours to days depending on the temperature and concentration of the acid[4].
- Upon cooling, the "**gold selenate**" may begin to crystallize from the concentrated acid solution.
- To precipitate the product, the cooled, concentrated solution is carefully diluted with water.
- The resulting golden-yellow precipitate is then collected, washed with water, and dried.

Visualizations

Synthesis Workflow

The following diagram illustrates the modern hydrothermal synthesis of gold(III) selenite-selenate.

[Click to download full resolution via product page](#)

Caption: Workflow for the hydrothermal synthesis of $\text{Au}_2(\text{SeO}_3)_2(\text{SeO}_4)$.

Conclusion

The compound commonly referred to as **gold selenate** is more accurately identified as gold(III) selenite-selenate, $\text{Au}_2(\text{SeO}_3)_2(\text{SeO}_4)$. This technical guide consolidates the available scientific knowledge to confirm its practical insolubility in aqueous solutions, a conclusion drawn from extensive qualitative evidence. While quantitative solubility data remains elusive, this guide provides researchers, scientists, and drug development professionals with a robust understanding of its chemical nature, synthesis, and key physicochemical properties. The provided experimental protocols offer both historical context and a modern, reliable method for the preparation of this compound. Future research efforts could be directed towards the challenging task of quantifying its extremely low solubility in water to fill the existing knowledge gap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. $\text{Au}_2(\text{SeO}_3)_2(\text{SeO}_4)$: synthesis and characterization of a new noncentrosymmetric selenite-selenate - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 3. pubs.acs.org [pubs.acs.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Selenate - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 6. Selenic acid - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- To cite this document: BenchChem. [An In-depth Technical Guide to the Aqueous Solubility of Gold Selenate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b576578#solubility-of-gold-selenate-in-aqueous-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com